Ac-rC Phosphoramidite-13C,d1
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Overview
Description
Ac-rC Phosphoramidite-13C,d1 is a compound that is deuterium and carbon-13 labeled Ac-rC Phosphoramidite. This compound is primarily used for the oligoribonucleotide phosphorodithioate modification (PS2-RNA). The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules is a common practice in scientific research, particularly for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-13C,d1 involves the incorporation of deuterium and carbon-13 into the Ac-rC Phosphoramidite structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard phosphoramidite chemistry, which involves the protection of the nucleoside cytidine with acetyl and tert-butyl dimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds. The production process involves multiple steps of synthesis, purification, and quality control to achieve the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Ac-rC Phosphoramidite-13C,d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can be used to modify the phosphoramidite group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and reducing agents like dithiothreitol. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of this compound include modified oligoribonucleotides with phosphorodithioate linkages. These modifications enhance the stability and functionality of the oligonucleotides for various applications .
Scientific Research Applications
Ac-rC Phosphoramidite-13C,d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Employed in the synthesis of modified oligoribonucleotides for studying RNA structure and function.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of high-purity oligonucleotides for various industrial applications.
Mechanism of Action
The mechanism of action of Ac-rC Phosphoramidite-13C,d1 involves its incorporation into oligoribonucleotides, where it modifies the phosphodiester backbone to form phosphorodithioate linkages. These modifications enhance the stability and resistance of the oligonucleotides to enzymatic degradation. The compound acts by targeting specific RNA sequences and pathways, thereby influencing RNA structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ac-rC Phosphoramidite-13C,d1 include:
Ac-rC Phosphoramidite: The non-labeled version of the compound.
Ac-rC Phosphoramidite-13C2,d1: Another isotope-labeled version with different isotopic composition.
Uniqueness
This compound is unique due to its specific isotopic labeling with deuterium and carbon-13. This labeling provides distinct advantages in terms of stability, quantitation, and tracking during scientific research and drug development processes .
Properties
Molecular Formula |
C47H64N5O9PSi |
---|---|
Molecular Weight |
904.1 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1 |
InChI Key |
QKWKXYVKGFKODW-RYJPMAKRSA-N |
Isomeric SMILES |
[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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